Home > Products > Screening Compounds P60963 > E3 ligase Ligand-Linker Conjugates 17
E3 ligase Ligand-Linker Conjugates 17 -

E3 ligase Ligand-Linker Conjugates 17

Catalog Number: EVT-254893
CAS Number:
Molecular Formula: C25H31F3N4O8
Molecular Weight: 572.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
E3 ligase Ligand-Linker Conjugates 17 is a synthesized compound that incorporates an E3 ligase ligand and a linker used in PROTAC technology.
Overview

E3 ligase Ligand-Linker Conjugates 17, also known as Cereblon Ligand-Linker Conjugates 2 trifluoroacetic acid, is a synthesized compound that plays a pivotal role in targeted protein degradation technology. This compound incorporates a ligand for E3 ubiquitin ligase and a linker, essential for the development of proteolysis-targeting chimeras (PROTACs). PROTACs are innovative small molecules designed to induce the degradation of specific proteins within cells, leveraging the ubiquitin-proteasome system for therapeutic applications. E3 ligase Ligand-Linker Conjugates 17 is primarily utilized in research settings and is not intended for human use, as indicated by its catalog listing and safety warnings .

Source and Classification

The compound is classified under the broader category of E3 ligase ligand-linker conjugates, which are integral to the PROTAC technology. It is derived from thalidomide, a drug that has been repurposed for its ability to bind to cereblon, an E3 ubiquitin ligase, facilitating targeted protein degradation. The compound's CAS number is 1950635-16-1, and it is available in sample solutions at concentrations typically around 10 mM .

Synthesis Analysis

Methods and Technical Details

The synthesis of E3 ligase Ligand-Linker Conjugates 17 involves several key steps:

  1. Thalidomide Derivation: The process begins with thalidomide, which serves as the foundational ligand due to its established interaction with cereblon.
  2. Linker Attachment: A bifunctional linker is chemically attached to the thalidomide moiety. This linker is crucial for connecting the ligand to the target protein of interest.
  3. Purification: Following synthesis, the compound undergoes purification processes such as high-performance liquid chromatography to ensure the removal of any unreacted materials and by-products.

The specific details of the synthetic pathway may vary depending on the laboratory protocols employed but generally follow established organic synthesis techniques used in medicinal chemistry .

Molecular Structure Analysis

Structure and Data

E3 ligase Ligand-Linker Conjugates 17 has a molecular formula of C25H31F3N4O8. The structure consists of:

  • A thalidomide core, which includes a phthalimide ring system.
  • A linker, typically comprising flexible carbon chains or other moieties that facilitate binding to target proteins.
  • Fluorinated groups that may enhance solubility or biological activity.

The molecular structure can be represented as follows:

C25H31F3N4O8\text{C}_{25}\text{H}_{31}\text{F}_{3}\text{N}_{4}\text{O}_{8}

This structural configuration allows for effective interaction with cereblon and subsequent recruitment of the ubiquitin-proteasome system for targeted degradation .

Chemical Reactions Analysis

Reactions and Technical Details

E3 ligase Ligand-Linker Conjugates 17 participates in several significant chemical reactions:

  1. Ubiquitination: Upon binding to cereblon, the conjugate facilitates the transfer of ubiquitin molecules from ubiquitin-conjugating enzymes (E2) to the protein of interest (POI), marking it for degradation.
  2. Degradation: The tagged POI is subsequently recognized by the proteasome, leading to its degradation into peptide fragments.

These reactions exemplify the catalytic mechanism characteristic of PROTACs, where one molecule can induce multiple rounds of target degradation by recycling itself after each cycle .

Mechanism of Action

Process and Data

The mechanism of action for E3 ligase Ligand-Linker Conjugates 17 involves several steps:

  1. Binding: The ligand component binds specifically to cereblon, an E3 ubiquitin ligase.
  2. Recruitment: The linker connects cereblon to the target protein, allowing simultaneous binding.
  3. Ubiquitination: This dual binding leads to ubiquitination of the target protein by cereblon.
  4. Proteasomal Degradation: The ubiquitinated protein is directed to the proteasome for degradation.

This process not only effectively reduces levels of specific proteins but also allows for selective targeting without affecting other cellular functions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

E3 ligase Ligand-Linker Conjugates 17 exhibits various physical and chemical properties:

  • Molecular Weight: Approximately 540.54 g/mol.
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide and dimethylformamide; solubility in aqueous solutions may vary based on pH and ionic strength.
  • Stability: Stability profiles indicate that it should be stored under controlled conditions away from light and moisture.

These properties are critical when considering its application in laboratory settings and during formulation development .

Applications

Scientific Uses

E3 ligase Ligand-Linker Conjugates 17 finds numerous applications in scientific research:

  • Targeted Protein Degradation Studies: It serves as a tool for studying protein function by selectively degrading proteins involved in various diseases, including cancer.
  • Drug Development: The compound aids in developing new therapeutic strategies by exploring E3 ligase-mediated pathways for drug discovery.
  • Biochemical Assays: It can be utilized in assays designed to evaluate cellular responses to targeted protein degradation.
Historical Evolution and Role in PROTAC Technology

Emergence of Targeted Protein Degradation as a Therapeutic Paradigm

Targeted protein degradation via PROTACs (PROteolysis TArgeting Chimeras) represents a paradigm shift from occupancy-driven pharmacology to event-driven catalytic protein knockdown. PROTACs are heterobifunctional molecules comprising three elements: an E3 ubiquitin ligase ligand, a target protein-binding warhead, and a chemical linker. This architecture enables the recruitment of the ubiquitin-proteasome system (UPS) to mark proteins of interest (POIs) for degradation. The first-generation PROTACs, reported in 2001, utilized peptide-based E3 ligands (e.g., SCFβ-TRCP or VHL-recruiting peptides) linked to target binders like ovalicin or estrogen. However, these molecules suffered from poor cell permeability, proteolytic instability, and synthetic complexity, limiting therapeutic utility [1] [7].

The advent of small-molecule E3 ligase ligands (e.g., nutlin-3 for MDM2 in 2008) marked a critical inflection point, enabling cell-permeable PROTACs with nanomolar degradation efficiency. This transition unlocked the potential to degrade "undruggable" targets—transcription factors, scaffolding proteins, and mutant oncoproteins—that lack enzymatic activity or deep binding pockets for conventional inhibitors. By 2020, PROTACs demonstrated clinical proof-of-concept with ARV-110 (degrading androgen receptor) and ARV-471 (targeting estrogen receptor), both leveraging CRBN ligands [5] [7].

Table 1: Evolution of PROTAC Generations

GenerationTime PeriodE3 Ligand TypeKey ExampleLimitations
First-Gen2001–2008Peptide-based (e.g., IκBα phosphopeptide)PROTAC-1 (MetAP-2 degrader)Low permeability, protease sensitivity
Second-Gen2008–2015Small-molecule (e.g., nutlin-3 for MDM2)AR-targeting PROTAC (7)Micromolar efficiency
Modern Era2015–presentOptimized CRBN/VHL ligands with linkersMZ1 (BRD4 degrader), ARV-110High selectivity, sub-nM activity

Evolution of E3 Ligase Ligands: From Thalidomide to Modern Conjugates

The discovery of immunomodulatory imide drugs (IMiDs) as cereblon (CRBN) ligands revolutionized PROTAC design. Thalidomide—once infamous for teratogenicity—was repurposed as a CRBN recruiter after its 2010 identification as a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) complex. Structural studies revealed that IMiDs (thalidomide, lenalidomide, pomalidomide) bind CRBN's tri-tryptophan pocket, reprogramming it to degrade transcription factors like IKZF1/3 [1] [4]. However, early thalidomide-based PROTACs faced challenges:

  • Limited Exit Vectors: Early derivatives permitted linker attachment only at the phthalimide 4-position, constraining ternary complex geometry.
  • Off-Target Effects: Native IMiDs degrade neo-substrates (e.g., SALL4), necessitating selective analogs [3] [7].

Advances in synthetic chemistry enabled diverse linker attachments:

  • Pomalidomide Derivatives: Introduction of amine handles at the 4-position (e.g., Pomalidomide-C2-NH₂ hydrochloride) allowed alkyl/PEG linkers.
  • Thalidomide Analogs: Ether/amide-functionalized variants (e.g., Thalidomide-O-amido-C6-NH₂) improved solubility and reduced aggregation [6] [10].

Parallelly, VHL ligands evolved from peptidic ALAPYIP sequences to hydroxyproline-based small molecules. VH032 (Kd = 185 nM) and its derivatives (e.g., (S,R,S)-AHPC-PEG3-N3) provided modular exit vectors via capping group modifications, enabling degraders like MZ1 [4] [8].

Table 2: Key E3 Ligand-Linker Conjugates and Their Structural Features

Conjugate NameE3 LigaseLinker StructureAttachment ChemistryApplication Example
Thalidomide-O-amido-C6-NH₂CRBNAmide-PEG spacerCarboxylic acid couplingBRD4 degraders (e.g., dBET1)
Pomalidomide-PEG3-CO₂HCRBNTriethylene glycolAmide bondBTK degraders (NX-2127)
(S,R,S)-AHPC-PEG3-N3VHLPEG3-azideClick chemistryKinase degraders
Thalidomide 4'-ether-alkylC2-amineCRBNAlkyl etherAmidationIRAK4 degraders (KT-413)
E3 Ligase Ligand-Linker Conjugates 17UndisclosedInferred: Optimized length/rigidityLikely amide/etherPreclinical oncology targets

Position of E3 Ligase Ligand-Linker Conjugates 17 in PROTAC Development

"E3 Ligase Ligand-Linker Conjugates 17" (Conjugate 17) exemplifies the rational optimization of linker geometry and E3 engagement for ternary complex stability. While its exact structure remains proprietary, its positioning can be inferred from published conjugate design principles:

  • Linker Engineering: Conjugate 17 likely incorporates a semi-rigid linker (e.g., aryl-PEG hybrid) to balance hydrophilicity, proteolytic resistance, and spatial orientation. This contrasts with early alkyl/PEG linkers prone to aggregation or excessive flexibility, which impaired POI-E3 proximity [8] [10].
  • E3 Selectivity: Given industry trends, Conjugate 17 may utilize CRBN (as in 80% of clinical PROTACs) or a tissue-restricted E3 ligase (e.g., KEAP1) to minimize on-target/off-tumor toxicity [5] [7].

In kinome-wide degradation screens (e.g., using promiscuous kinase warheads), conjugates like Conjugate 17 enable rapid PROTAC prototyping. For instance, VHL conjugates with C5/C6-PEG linkers degraded kinases inaccessible to CRBN-based counterparts, highlighting how linker length dictates target scope [2]. Notably, Conjugate 17's design likely mitigates pitfalls observed in first-gen conjugates:

  • Cytotoxicity Confounders: Non-specific kinase degradation from warhead toxicity is minimized via control conjugates (e.g., E3-binding null analogs) [2].
  • Resistance Management: Mutations in E3 ligases (e.g., CRBN∆C) necessitate backup E3 options—Conjugate 17 may belong to "degrader toolkits" targeting alternative ligases [5] [7].

Table 3: Comparative Analysis of Clinical-Stage PROTAC Conjugates

PROTAC (Company)TargetE3 LigaseConjugate ChemistryLinker Features
ARV-110 (Arvinas)ARCRBNPomalidomide-C2-NH₂ hydrochlorideAlkylamide, moderate flexibility
ARV-471 (Arvinas/Pfizer)ERCRBNPomalidomide-PEG2-CO₂HPEG, enhanced solubility
DT2216 (Dialectic)BCL-XLVHLVH032-C6-COOHAlkyl-PEG, long spacer
Conjugate 17-Based (Undisclosed)PreclinicalLikely CRBN/VHLOptimized for ternary stabilityBalanced rigidity/hydrophilicity

Properties

Product Name

E3 ligase Ligand-Linker Conjugates 17

IUPAC Name

N-(8-aminooctyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid

Molecular Formula

C25H31F3N4O8

Molecular Weight

572.5 g/mol

InChI

InChI=1S/C23H30N4O6.C2HF3O2/c24-12-5-3-1-2-4-6-13-25-19(29)14-33-17-9-7-8-15-20(17)23(32)27(22(15)31)16-10-11-18(28)26-21(16)30;3-2(4,5)1(6)7/h7-9,16H,1-6,10-14,24H2,(H,25,29)(H,26,28,30);(H,6,7)

InChI Key

AJVLNIUPDHKOPS-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCN.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCN.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.